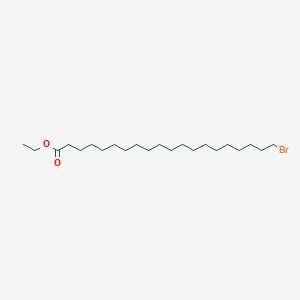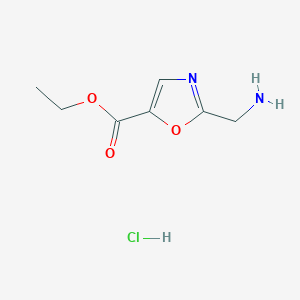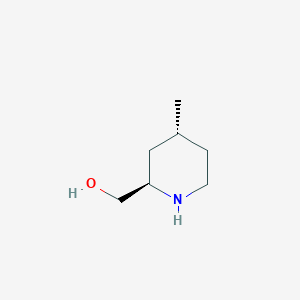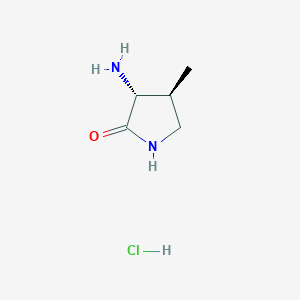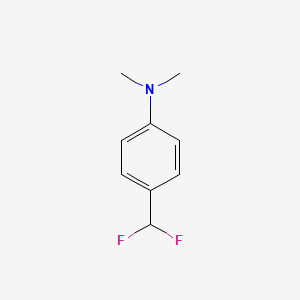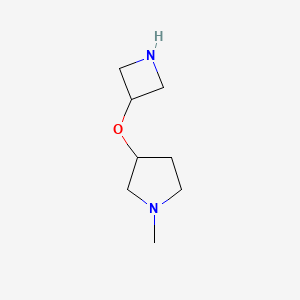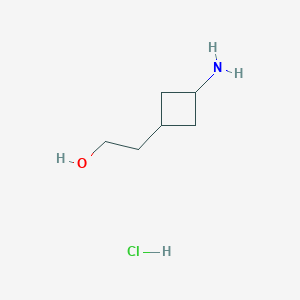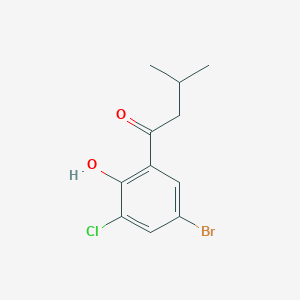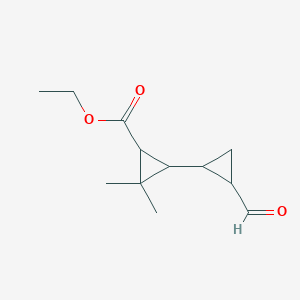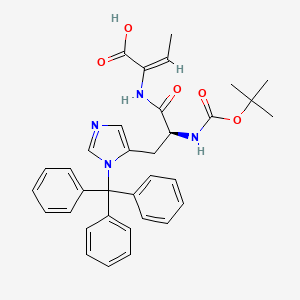
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, which contains an amine group, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the imidazole ring: The protected amine is then reacted with appropriate reagents to form the imidazole ring. This step may involve the use of trityl chloride to introduce the trityl protecting group.
Coupling reaction: The imidazole-containing intermediate is coupled with an appropriate acid or ester to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-5-yl)propanamido)but-2-enoic acid: Lacks the trityl group.
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)propanoic acid: Lacks the enoic acid moiety.
Uniqueness
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trityl group and the enoic acid moiety distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C34H36N4O5 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(E)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-tritylimidazol-4-yl)propanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C34H36N4O5/c1-5-28(31(40)41)36-30(39)29(37-32(42)43-33(2,3)4)21-27-22-35-23-38(27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h5-20,22-23,29H,21H2,1-4H3,(H,36,39)(H,37,42)(H,40,41)/b28-5+/t29-/m0/s1 |
InChI Key |
KOIJKFZMUVPAPB-AOAXOZBUSA-N |
Isomeric SMILES |
C/C=C(\C(=O)O)/NC(=O)[C@H](CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=C(C(=O)O)NC(=O)C(CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


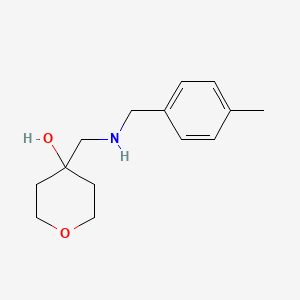
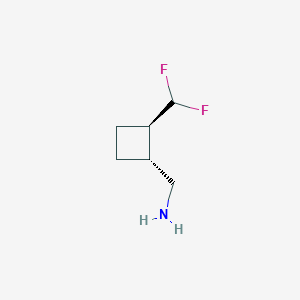
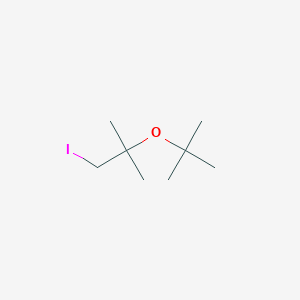
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
